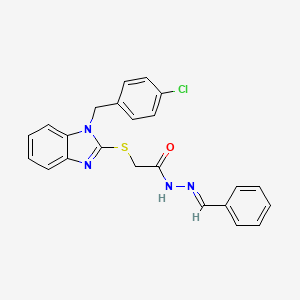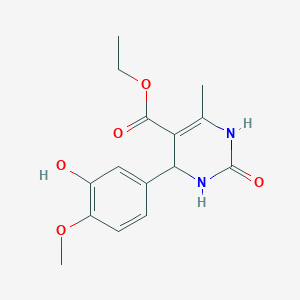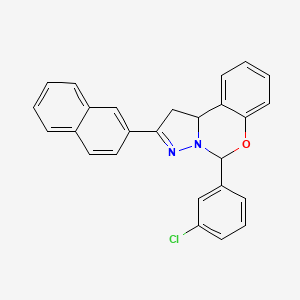
3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a chromenone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1,3-benzodioxole derivatives with appropriate chromenone intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes involved in oxidative stress and inflammation, leading to its observed biological effects. The compound may also interact with cellular receptors and signaling pathways, influencing cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties and potential therapeutic applications.
3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Used in the synthesis of various organic compounds and studied for its biological activities.
1-(1,3-Benzodioxol-5-yl)-2-butanamine derivatives: Explored for their novel therapeutic effects and potential in facilitating psychotherapy.
Uniqueness
3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one stands out due to its unique combination of a benzodioxole moiety and a chromenone core, which imparts distinct chemical and biological properties.
特性
分子式 |
C21H20O5 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-2-ethyl-7-hydroxy-6-propylchromen-4-one |
InChI |
InChI=1S/C21H20O5/c1-3-5-12-8-14-18(10-15(12)22)26-16(4-2)20(21(14)23)13-6-7-17-19(9-13)25-11-24-17/h6-10,22H,3-5,11H2,1-2H3 |
InChIキー |
RJNHFPYEGPPHDO-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(2,6-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079485.png)
![5-(3-pyridinyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15079501.png)
![2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B15079504.png)
![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15079509.png)

![4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B15079521.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079536.png)

![2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15079542.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079545.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079567.png)

![4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079576.png)
